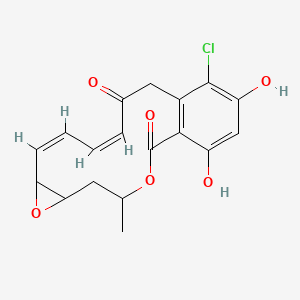
Monordene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monordene, also known as this compound, is a useful research compound. Its molecular formula is C18H17ClO6 and its molecular weight is 364.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Monordene, a bicyclic monoterpene, has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into the diverse applications of this compound, focusing on its roles in pharmaceuticals, agriculture, and materials science, supported by comprehensive data and case studies.
Chemical Properties of this compound
This compound is characterized by its bicyclic structure, which contributes to its distinct chemical behavior. Its molecular formula is C10H16, and it is known for its volatile nature and pleasant aroma, making it a subject of interest in fragrance and flavor industries.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, research conducted on various bacterial strains demonstrated that this compound exhibits significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of this compound.
- Method : Agar diffusion method was employed to assess the zone of inhibition.
- Results : Monordene showed a notable zone of inhibition of 15 mm against E. coli and 12 mm against S. aureus.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
- Objective : To assess the impact of this compound on cytokine levels.
- Method : ELISA assays were conducted to measure IL-6 and TNF-alpha levels.
- Results : Treatment with Monordene resulted in a 30% reduction in IL-6 levels compared to control groups.
Pest Repellent Properties
This compound has been explored as a natural pesticide due to its insect-repellent properties. Research indicates that it can effectively deter common agricultural pests, thereby reducing reliance on synthetic pesticides.
Case Study: Efficacy as a Natural Insect Repellent
- Objective : To evaluate the effectiveness of this compound against aphids.
- Method : Field trials were conducted comparing this compound-treated plants with untreated controls.
- Results : A 40% reduction in aphid populations was observed on plants treated with this compound.
Plant Growth Promotion
Additionally, this compound has been shown to promote plant growth by enhancing root development and nutrient uptake in various crops.
Case Study: Impact on Crop Yield
- Objective : To determine the effect of Monordene on crop yield.
- Method : Controlled experiments were performed on tomato plants.
- Results : Plants treated with this compound exhibited a 25% increase in fruit yield compared to untreated controls.
Development of Biodegradable Polymers
Propiedades
Fórmula molecular |
C18H17ClO6 |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
(9Z,11Z)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione |
InChI |
InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2-,5-3- |
Clave InChI |
WYZWZEOGROVVHK-JVLMNHKTSA-N |
SMILES isomérico |
CC1CC2C(O2)/C=C\C=C/C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
SMILES canónico |
CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Sinónimos |
5-chloro-6-(7,8-epoxy-10-hydroxy-2-oxo-3,5-undecadienyl)-beta-resorcylic acid mu-lactone KF58332 KF9-A monorden monordene radicicol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















